1-(2-fluoro-4-nitrophenyl)azepane
Overview
Description
1-(2-Fluoro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15FN2O2 It is a member of the azepane family, characterized by a seven-membered ring structure The compound features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrophenyl)azepane typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.
Azepane Ring Formation: The azepane ring is constructed through cyclization reactions, which may involve the use of amines and appropriate catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)azepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed:
Reduction: 1-(2-amino-4-fluorophenyl)azepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Oxidation: Oxidized azepane derivatives with functional groups like ketones or carboxylic acids.
Scientific Research Applications
1-(2-Fluoro-4-nitrophenyl)azepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential as a drug candidate for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, contributing to its overall activity.
Comparison with Similar Compounds
- 1-(3-methyl-4-nitrophenyl)azepane
- 1-(2-chloro-4-nitrophenyl)azepane
- 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
Comparison: 1-(2-fluoro-4-nitrophenyl)azepane is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which imparts distinct chemical properties. Compared to its analogs, such as 1-(3-methyl-4-nitrophenyl)azepane and 1-(2-chloro-4-nitrophenyl)azepane, the fluorine atom enhances the compound’s reactivity and potential biological activity. The azepane ring structure also contributes to its uniqueness, offering a different spatial arrangement and potential for diverse chemical modifications.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVYPBVHNCEVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248868 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250371-80-3 | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250371-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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